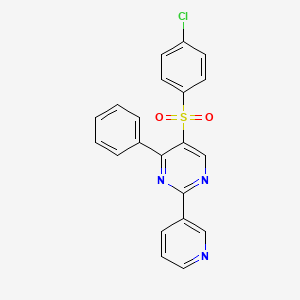

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone

Description

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone is a heterocyclic sulfone derivative featuring a pyrimidine core substituted with 4-chlorophenyl, phenyl, and 3-pyridinyl groups. The sulfone group (-SO₂-) enhances stability and polar interactions, making it a candidate for targeted molecular interactions .

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-4-phenyl-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O2S/c22-17-8-10-18(11-9-17)28(26,27)19-14-24-21(16-7-4-12-23-13-16)25-20(19)15-5-2-1-3-6-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJKNLBTWVPDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone is a complex organic compound with the molecular formula C21H14ClN3O2S and a molecular weight of approximately 407.87 g/mol. This compound belongs to the class of sulfones, which are recognized for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The structural features of this compound, including its aromatic heterocycles, suggest potential applications in various therapeutic areas.

Structural Characteristics

The unique structure of 4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone includes:

- Sulfone Functional Group : Characterized by a sulfur atom bonded to two oxygen atoms.

- Aromatic Rings : Incorporating chlorophenyl, phenyl, pyridinyl, and pyrimidinyl groups, which enhance its biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | C21H14ClN3O2S |

| Molar Mass | 407.87 g/mol |

| Functional Groups | Sulfone, Aromatic Rings |

Biological Activities

Research indicates that 4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone may possess various biological activities:

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The sulfone moiety is particularly noted for its ability to inhibit bacterial growth. For instance, synthesized compounds bearing similar functional groups demonstrated moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis .

Antitumor Activity

The compound has been evaluated for its potential as an anticancer agent. In vitro studies suggest that it may inhibit specific kinases involved in cancer progression. For example, related compounds have shown promising results against glioblastoma cell lines, indicating that this class of compounds could be leveraged for cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Preliminary studies indicate potential inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .

Calcium Channel Blocker Potential

Research also points to the compound's ability to act as a calcium channel blocker, which could be beneficial in treating conditions related to nerve pain . This mechanism is particularly relevant for managing neuropathic pain syndromes such as postherpetic neuralgia.

The mechanisms underlying the biological activities of 4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone are still being elucidated. Molecular docking studies suggest that interactions with specific amino acid residues in target proteins may play a crucial role in its efficacy . These interactions could involve hydrogen bonding or halogen bonding due to the electron-withdrawing nature of the chlorophenyl group.

Case Studies and Research Findings

- Antibacterial Screening : A series of synthesized derivatives were tested against multiple bacterial strains, showing varying degrees of effectiveness. The most active compounds exhibited IC50 values ranging from 2.14 μM to over 30 μM against different strains .

- Anticancer Activity : In studies involving glioma cell lines, certain derivatives demonstrated significant growth inhibition, correlating with their ability to inhibit key kinases involved in tumor progression .

- Enzyme Inhibition Studies : Compounds derived from similar structures were evaluated for their enzyme inhibitory activities, revealing strong inhibition against AChE and urease with IC50 values indicating potent activity .

Scientific Research Applications

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone is a chemical compound with the molecular formula and a molecular weight of approximately 407.87 g/mol . It features a sulfone functional group (a sulfur atom bonded to two oxygen atoms) and incorporates multiple aromatic rings, including chlorophenyl and pyridinyl moieties.

Potential Research Areas

Based on its functional groups, 4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone is a candidate for research in various areas:

- Synthesis and evaluation of its biological activity for applications like antibacterial, antifungal, or antitumor properties .

- Investigation of its potential to target specific enzymes or receptors involved in disease processes.

- Study of its interaction with biological molecules to understand its mechanism of action (if any biological activity is found).

Potential Applications

4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone may possess various biological activities. Research suggests it may act as a calcium channel blocker, potentially useful in treating nerve pain conditions like postherpetic neuralgia and trigeminal neuralgia. Similar compounds have demonstrated promise in targeting specific enzymes or receptors, suggesting potential therapeutic applications in pharmacology.

Comparison with Similar Compounds

Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)

- Structure : Contains a benzene ring substituted with three chlorine atoms and a 4-chlorophenyl sulfone group.

- Key Differences : Lacks the pyrimidine and pyridinyl groups, resulting in lower aromatic heterocyclic complexity.

- Applications : Widely used as an acaricide due to its stability and electrophilic sulfone group .

- Reactivity : The absence of nitrogen heterocycles reduces hydrogen-bonding capacity compared to the target compound.

Allyl 4-Chlorophenyl Sulfone

- Structure : Simpler sulfone with an allyl group attached to the 4-chlorophenyl ring.

- Key Differences: No pyrimidine or pyridinyl substituents.

- Reactivity : Serves as a 1,1-synthon in α-alkylation and cobalt-catalyzed allylic substitution reactions, demonstrating the sulfone group’s role in stabilizing intermediates .

4-Chloro-5-Fluoro-2-(Methylsulfanyl)Pyrimidine

- Structure : Pyrimidine core with chloro, fluoro, and methylsulfanyl groups.

- Key Differences : Replaces the sulfone group with a sulfanyl (-S-) moiety, reducing electron-withdrawing effects.

- Electronic Properties : The sulfanyl group is less polar than sulfone, impacting solubility and binding affinity in biological systems .

Electronic and Reactivity Profiles

- Electronic Effects: The sulfone group in the target compound increases electrophilicity at the pyrimidine ring, enhancing reactivity toward nucleophiles compared to sulfanyl analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone, and what key intermediates are involved?

- Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated pyrimidine precursors. For example, sulfone formation may require oxidation of thioether intermediates using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled pH conditions. Key intermediates include 2-(3-pyridinyl)-5-pyrimidinyl thioethers and chlorophenyl-substituted phenyl precursors. Substitution reactions at the pyrimidine ring (e.g., chloro to sulfone) are critical for structural integrity .

- Data Reference: Comparative yields for sulfonation steps range from 45% to 72%, depending on solvent polarity (e.g., DMF vs. THF) and temperature optimization .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

- Methodological Answer: Characterization relies on NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and purity. For example, aromatic proton signals in the pyridine ring (δ 8.5–9.0 ppm) and sulfone-linked phenyl groups (δ 7.2–7.8 ppm) are critical markers. High-resolution mass spectrometry (HRMS) confirms molecular weight within 2 ppm error .

- Data Contradictions: Discrepancies in NOESY data may arise due to rotational restrictions in the sulfone linker, requiring DFT calculations to resolve .

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Hydrolytic degradation at the sulfone group is pH-dependent, with t90 (time to 10% degradation) of 14 days at pH 2 vs. 30 days at pH 7.4. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.